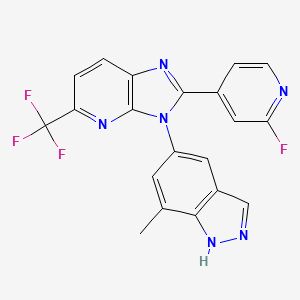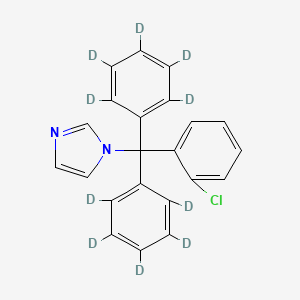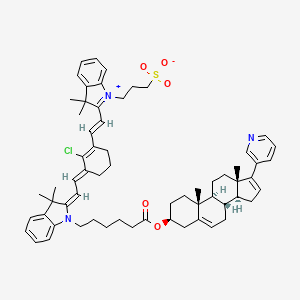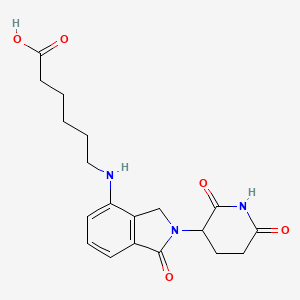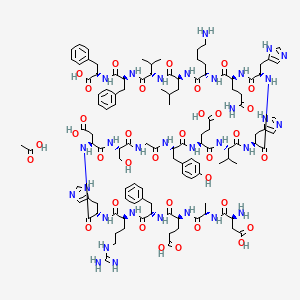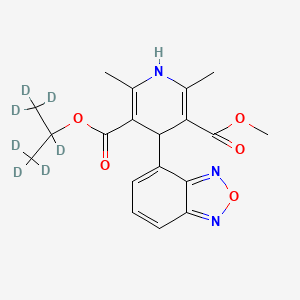
Isradipine-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isradipine-d7 is a deuterated form of isradipine, a dihydropyridine calcium channel blocker. It is primarily used in scientific research as a tracer in pharmacokinetic studies due to its stable isotope labeling. Isradipine itself is used for the treatment of hypertension and has potential neuroprotective effects in conditions like Parkinson’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isradipine-d7 involves the incorporation of deuterium atoms into the isradipine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the isradipine molecule are replaced with deuterium atoms under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the high purity and isotopic enrichment of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality control process .
Analyse Chemischer Reaktionen
Types of Reactions
Isradipine-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Isradipine can be oxidized to form its corresponding pyridine derivative.
Reduction: Reduction reactions can convert isradipine back to its dihydropyridine form.
Substitution: Substitution reactions can occur at the aromatic ring or the ester groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions include the oxidized pyridine derivative, reduced dihydropyridine form, and various substituted derivatives depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Isradipine-d7 is widely used in scientific research for various applications:
Pharmacokinetic Studies: As a stable isotope-labeled compound, it is used to trace the metabolic pathways and distribution of isradipine in the body.
Neuroprotection: Research has shown potential neuroprotective effects in models of Parkinson’s disease.
Hypertension Research: Used to study the effects of calcium channel blockers on blood pressure regulation.
Drug Development: Employed in the development and testing of new calcium channel blockers .
Wirkmechanismus
Isradipine-d7, like isradipine, exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels. This inhibition decreases arterial smooth muscle contractility and vasoconstriction, leading to vasodilation and reduced blood pressure. The binding of calcium ions to calmodulin and the subsequent activation of myosin light chain kinase are key steps in this process .
Vergleich Mit ähnlichen Verbindungen
Isradipine-d7 is compared with other dihydropyridine calcium channel blockers such as:
- Nifedipine
- Amlodipine
- Felodipine
- Nimodipine
Uniqueness
This compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing precise tracking and analysis of the compound’s behavior in biological systems. This makes it a valuable tool in drug development and research .
Eigenschaften
Molekularformel |
C19H21N3O5 |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
5-O-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl) 3-O-methyl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3/i1D3,2D3,9D |
InChI-Schlüssel |
HMJIYCCIJYRONP-SCENNGIESA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC3=NON=C32)C(=O)OC)C)C |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-(1H-1,2,4-Triazol-5-yl)phenyl)-1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12386795.png)
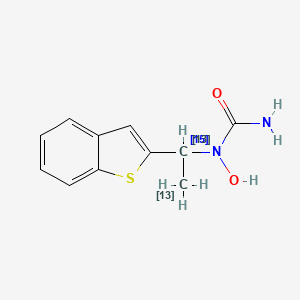
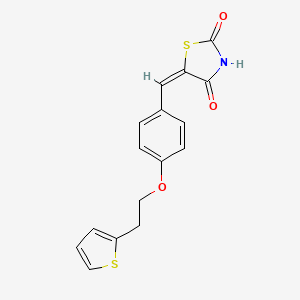
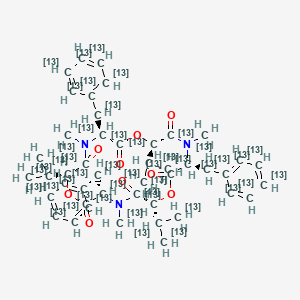
![(2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12386824.png)
